

Synthesis of 5,10-Dideazaaminopterin Analogues and Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5,10-Dideazaaminopterin

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This technical guide provides an in-depth overview of the core synthetic strategies for **5,10-dideazaaminopterin** analogues and derivatives, a class of compounds investigated for their potential as antifolate agents. This document details the primary synthetic methodologies, presents key quantitative data for comparative analysis, and outlines the general experimental protocols based on published literature.

Introduction

5,10-Dideazaaminopterin and its analogues are a class of antifolate compounds that primarily act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby impeding cell proliferation. The structural modifications at the 5 and 10 positions of the pteridine ring system have been a key area of research to enhance therapeutic efficacy and overcome drug resistance. This guide focuses on two prominent synthetic routes: the Wittig condensation approach and a multi-step synthesis commencing from cyanouracil derivatives.

Core Synthetic Methodologies

Two principal synthetic pathways have been established for the preparation of **5,10-dideazaaminopterin** analogues:

- **Wittig Condensation Approach:** This method is a key strategy for constructing the central carbon-carbon double bond, which is subsequently reduced.
- **Multi-step Synthesis from Cyanouracil Derivatives:** This approach involves the construction of the pyrido[2,3-d]pyrimidine core from a uracil-based starting material.

Quantitative Data Summary

The following tables summarize the quantitative data for key **5,10-dideazaaminopterin** analogues, including reaction yields and biological activity.

Table 1: Reaction Yields for Key Synthetic Intermediates

Intermediate	Synthetic Step	Yield (%)	Reference
Wittig products (8a and 8b)	Wittig Condensation	75-80	[1]
4-amino-4-deoxy-10-ethyl-5-methyl-5,10-dideazapteroic acid methyl ester (9a)	Hydrogenation	N/A	[1]
4-amino-4-deoxy-10-ethyl-10-deazapteroic acid methyl ester (9b)	Hydrogenation	N/A	[1]
N-[p-[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin)	Multi-step from 5-cyanouracil	N/A	[2]
5-methyl analogue (1b)	Multi-step from 5-cyano-6-methyluracil	N/A	[2]

N/A: Data not available in the provided search results.

Table 2: Biological Activity of **5,10-Dideazaaminopterin** Analogues

Compound	Target	IC50 (nM)	Ki (pM)	Reference
10-ethyl-5-methyl-5,10-dideazaaminopterin (12a)	L1210 cell growth	65 ± 18	N/A	[1]
Methotrexate (MTX)	L1210 cell growth	3.4 ± 1.0	N/A	[1]
10-ethyl-5-methyl-5,10-dideazaaminopterin (12a)	L1210 DHFR	N/A	100	[1]
Methotrexate (MTX)	L1210 DHFR	N/A	4.82 ± 0.60	[1]

N/A: Data not available in the provided search results.

Experimental Protocols

The following sections provide a generalized overview of the key experimental protocols. These are based on the available literature and may require optimization for specific analogues.

General Protocol 1: Synthesis via Wittig Condensation

This protocol outlines the key steps for the synthesis of 10-ethyl-5-methyl-**5,10-dideazaaminopterin**.[\[1\]](#)

Step 1: Wittig Reaction The synthesis commences with a Wittig condensation between the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine and methyl 4-propionylbenzoate. This reaction typically yields the Wittig product in good yields (75-80%).[\[1\]](#)

Step 2: Hydrogenation The resulting product from the Wittig reaction, which contains a 9,10-double bond, is then subjected to hydrogenation to afford the corresponding saturated pterioic

acid methyl ester.[1]

Step 3: Ester Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

Step 4: Peptide Coupling A standard peptide coupling reaction is then carried out between the carboxylic acid and diethyl L-glutamate to form the diethyl ester.[1]

Step 5: Final Hydrolysis The final step involves the hydrolysis of the diethyl ester to yield the target 10-ethyl-5-methyl-**5,10-dideazaaminopterin**. [1]

General Protocol 2: Multi-step Synthesis from 5-Cyanouracil

This protocol describes the synthesis of 5-deazaaminopterin and its 5-methyl analogue starting from 5-cyanouracil or its methylated derivative.[2]

Step 1: Protection of Uracil The starting 5-cyanouracil is treated with chloromethyl methyl ether to protect the nitrogen atoms, forming 1,3-bis(methoxymethyl)uracils.[2]

Step 2: Ring Formation The protected uracil is then reacted with malononitrile in the presence of sodium ethoxide in ethanol to construct the pyrido[2,3-d]pyrimidine ring system.[2]

Step 3: Chlorination Diazotization of the product in concentrated hydrochloric acid affords the 7-chloro derivative in high yield.[2]

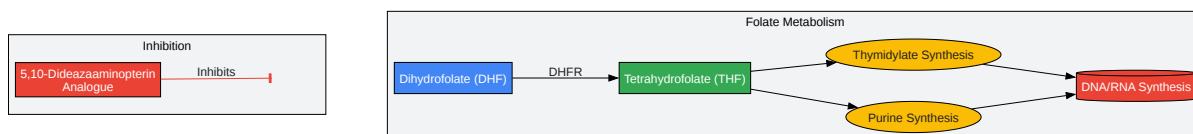
Step 4: Reduction and Acetylation The 7-chloro derivative is reduced, and the subsequent product is acetylated to yield a 6-(acetamidomethyl)pyridopyrimidine.[2]

Step 5: Conversion to Hydroxymethyl and Bromomethyl Derivatives The acetamidomethyl group is converted to an acetoxymethyl group via nitrosation, followed by removal of the methoxymethyl protecting groups. The resulting dione is then converted to the 2,4-diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine. This intermediate is then brominated to give the 6-bromomethyl derivative.[2]

Step 6: Coupling and Saponification The 6-bromomethyl derivative is reacted with diethyl (p-aminobenzoyl)-L-glutamate, and the resulting product is saponified to afford the final 5-deazaaminopterin analogue.[2]

Visualizations

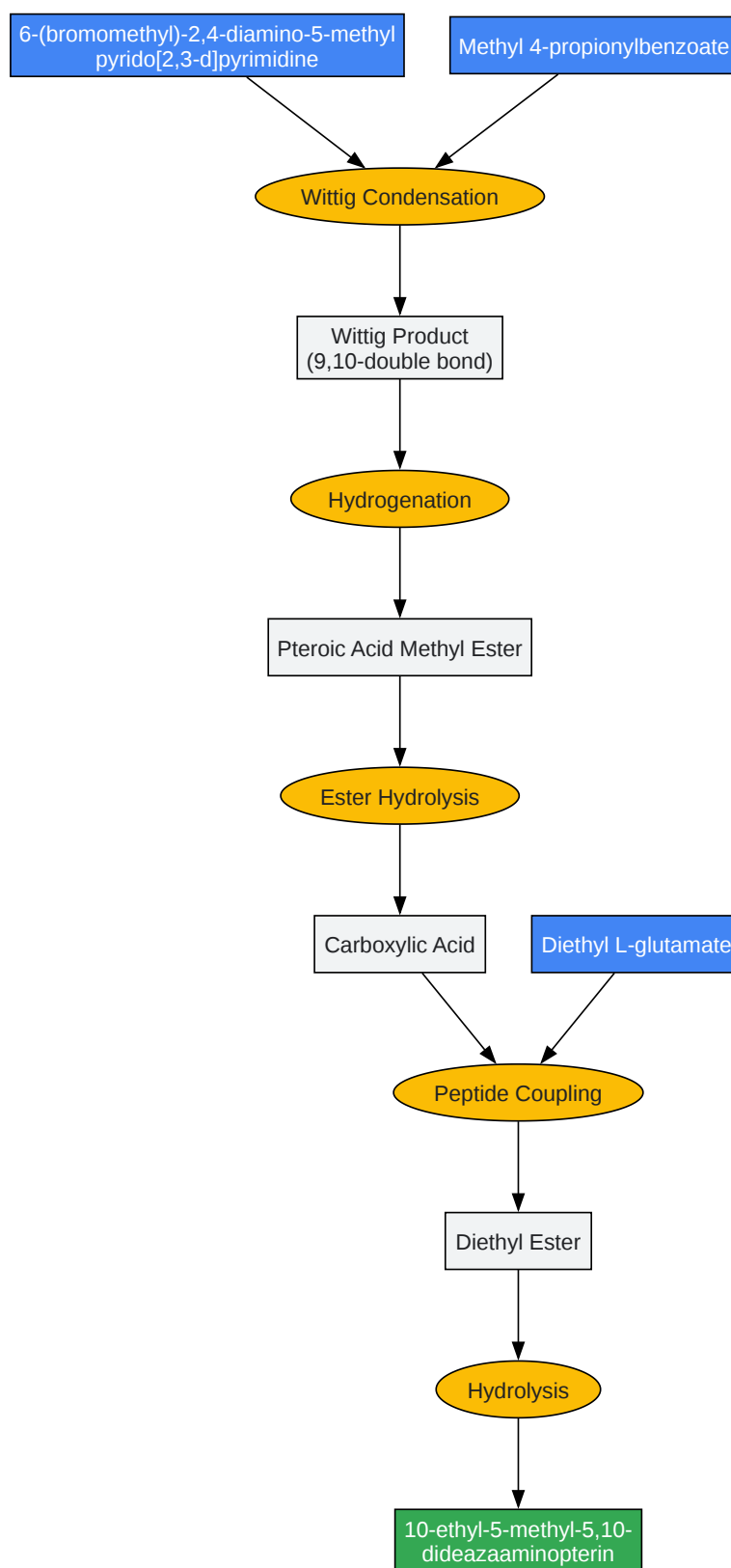
Signaling Pathway: DHFR Inhibition



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by **5,10-Dideazaaminopterin** Analogues.

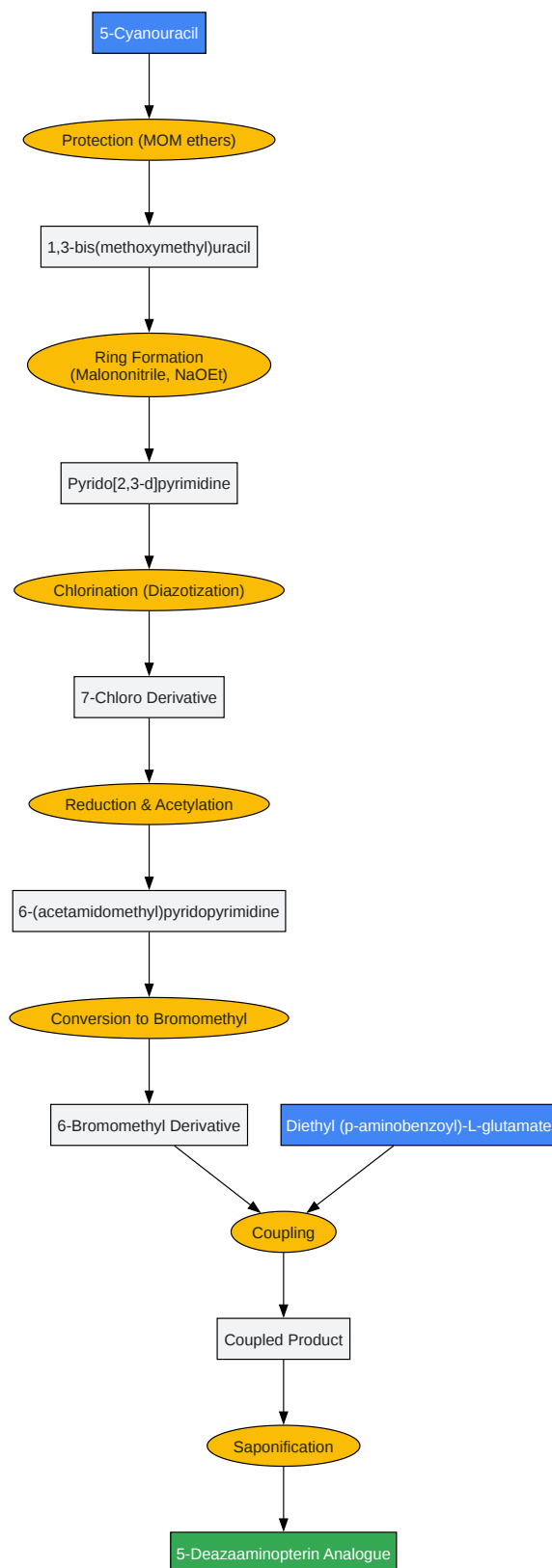
Experimental Workflow: Wittig Condensation Route



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Caption: General Synthetic Workflow via Wittig Condensation.

Experimental Workflow: Multi-step Synthesis from 5-Cyanouracil



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Caption: General Synthetic Workflow from 5-Cytosine.

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References

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